

Unveiling the Therapeutic Potential: A Technical Guide to Methoxy-Phenyl Oxime Derivatives

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Compound of Interest

Compound Name: Oxime-, methoxy-phenyl-

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Introduction: The Versatile Scaffold of Methoxy-Phenyl Oximes

In the landscape of medicinal chemistry, the search for novel pharmacophores with diverse biological activities is a continuous endeavor. Methoxy-phenyl oxime derivatives have emerged as a promising class of compounds, characterized by the presence of a methoxy-substituted phenyl ring linked to an oxime functional group. This unique structural arrangement confers a range of physicochemical properties that are conducive to favorable interactions with various biological targets. This technical guide provides an in-depth exploration of the potential biological activities of methoxy-phenyl oxime derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Drawing upon established research, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate and harness the therapeutic potential of this versatile chemical scaffold.

Part 1: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for effective and selective anticancer agents has led to the investigation of numerous synthetic and natural compounds. Methoxy-phenyl oxime derivatives have demonstrated significant potential in this arena, exhibiting cytotoxic effects against various cancer cell lines.

Mechanism of Action: A Multi-pronged Approach

The anticancer activity of methoxy-phenyl oxime derivatives is not attributed to a single mechanism but rather a combination of actions that disrupt cancer cell homeostasis. Evidence suggests that these compounds can induce apoptosis, or programmed cell death, a crucial process for eliminating malignant cells. Some derivatives have been shown to modulate the levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells. Furthermore, the oxime moiety can participate in the inhibition of key enzymes involved in cancer progression, such as kinases, which are pivotal in cell signaling pathways that regulate proliferation and survival.

Experimental Evaluation of Anticancer Activity

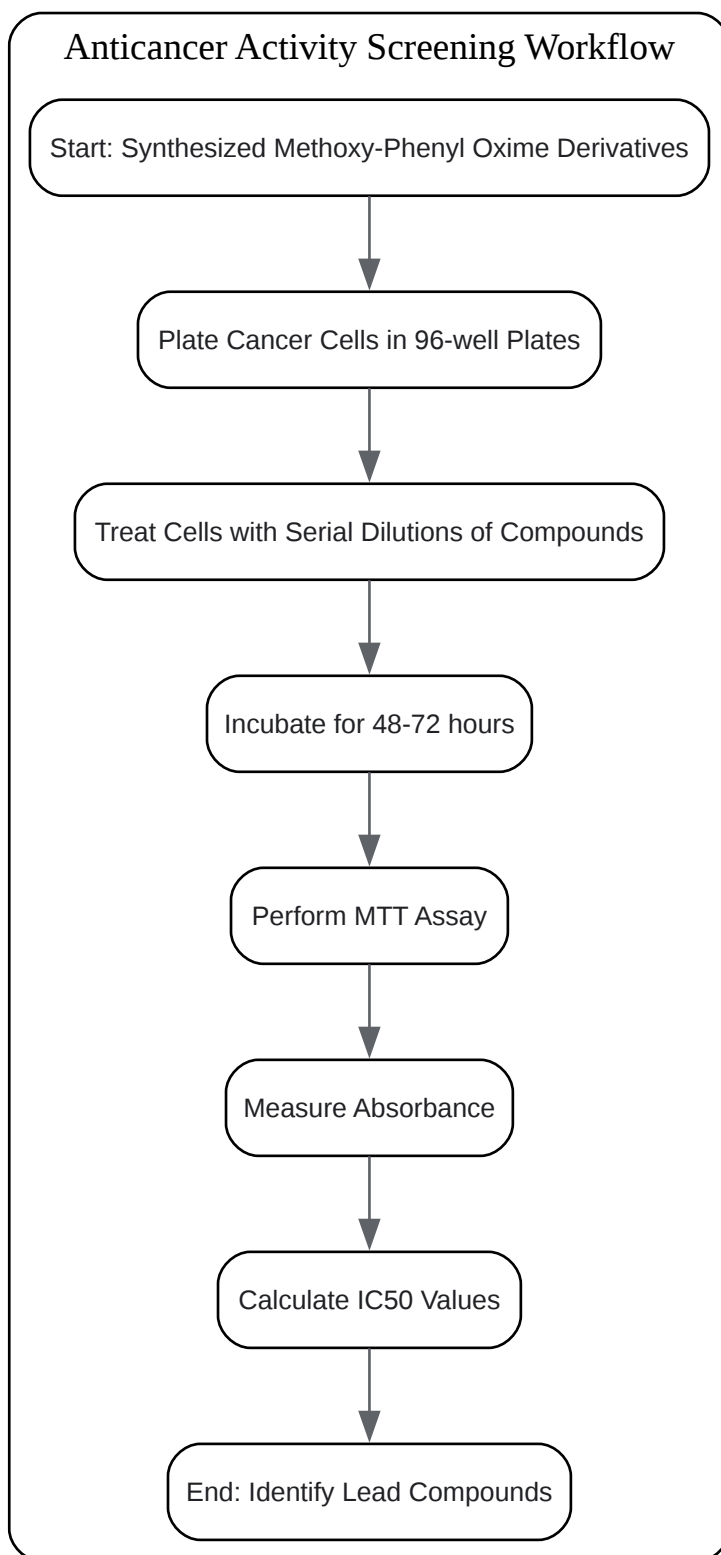
The primary method for assessing the cytotoxic potential of methoxy-phenyl oxime derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay provides a quantitative measure of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the methoxy-phenyl oxime derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- **MTT Addition:** Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

Workflow for Anticancer Activity Screening



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Caption: A streamlined workflow for assessing the anticancer potential of methoxy-phenyl oxime derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of representative methoxy-phenyl oxime derivatives against various human cancer cell lines.

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
EMCD	FL83B (mouse liver)	19.8	[1]
EMCO	FL83B (mouse liver)	25.7	[1]
Compound 5	A549 (lung)	10.67 ± 1.53	[2]
Compound 2	A549 (lung)	24.0 ± 3.46	[2]
Compound 3	A549 (lung)	28.0 ± 1.0	[2]
Compound 10	A549 (lung)	29.67 ± 5.51	[2]
Compound 9	A549 (lung)	51.5 ± 4.95	[2]
Compound 5	C6 (glioma)	4.33 ± 1.04	[2]
Compound 10	C6 (glioma)	12.33 ± 4.93	[2]
Compound 2	C6 (glioma)	23.33 ± 2.08	[2]
Compound 9	C6 (glioma)	25.33 ± 1.53	[2]
Compound 3	C6 (glioma)	49.33 ± 1.15	[2]

Part 2: Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Methoxy-phenyl oxime derivatives have demonstrated promising activity against a spectrum of pathogenic bacteria and fungi.

Mechanism of Action: Disruption of Microbial Integrity

The antimicrobial action of these derivatives is believed to involve multiple mechanisms. The lipophilic nature of the methoxy-phenyl group can facilitate the penetration of the microbial cell membrane, leading to its disruption and leakage of cellular contents. Furthermore, the oxime group can chelate metal ions that are essential for the activity of microbial enzymes, thereby inhibiting critical metabolic pathways.

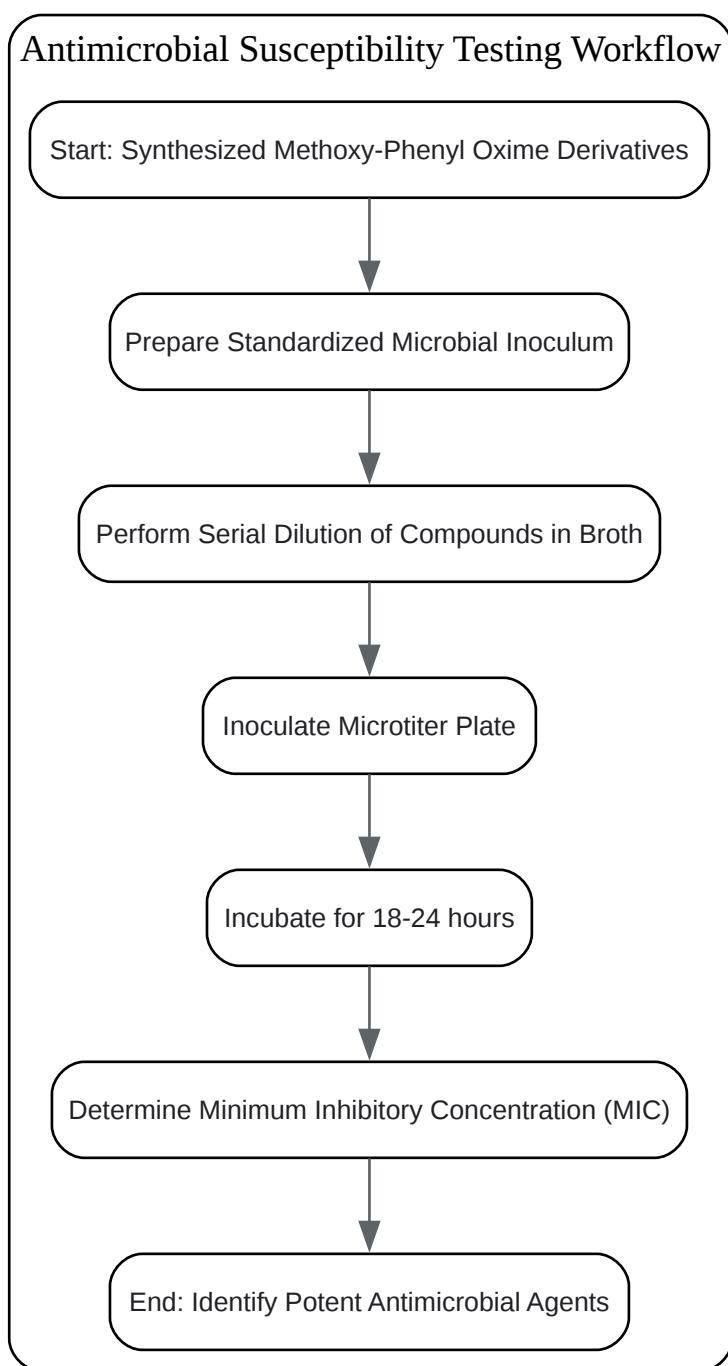
Experimental Evaluation of Antimicrobial Activity

The antimicrobial efficacy of methoxy-phenyl oxime derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol: Broth Microdilution for MIC Determination

- **Preparation of Inoculum:** Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a 0.5 McFarland turbidity standard.
- **Serial Dilution:** In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium.
- **Inoculation:** Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- **Incubation:** Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing



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Caption: A standard workflow for determining the antimicrobial efficacy of methoxy-phenyl oxime derivatives.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the MIC values of methoxy-phenyl oxime and its derivatives against various microorganisms.

Compound	Microorganism	MIC (µg/mL)	Reference
Methoxy-phenyl oxime	Bacillus subtilis	35	[1]
Methoxy-phenyl oxime	Staphylococcus aureus	55	[1]
Methoxy-phenyl oxime	Escherichia coli	95	[1]
Methoxy-phenyl oxime	Klebsiella pneumoniae	95	[1]
Oxime derivatives	Various bacterial strains	18.75 - 37.50	[3]
7-O-isopropyl naringenin oxime	Staphylococcus aureus	<12.5	[4]
7-O-isopropyl naringenin oxime	Bacillus subtilis	<12.5	[4]
7,4'-di-O-isopropyl naringenin oxime	Staphylococcus aureus	<12.5	[4]
7,4'-di-O-isopropyl naringenin oxime	Bacillus subtilis	<12.5	[4]

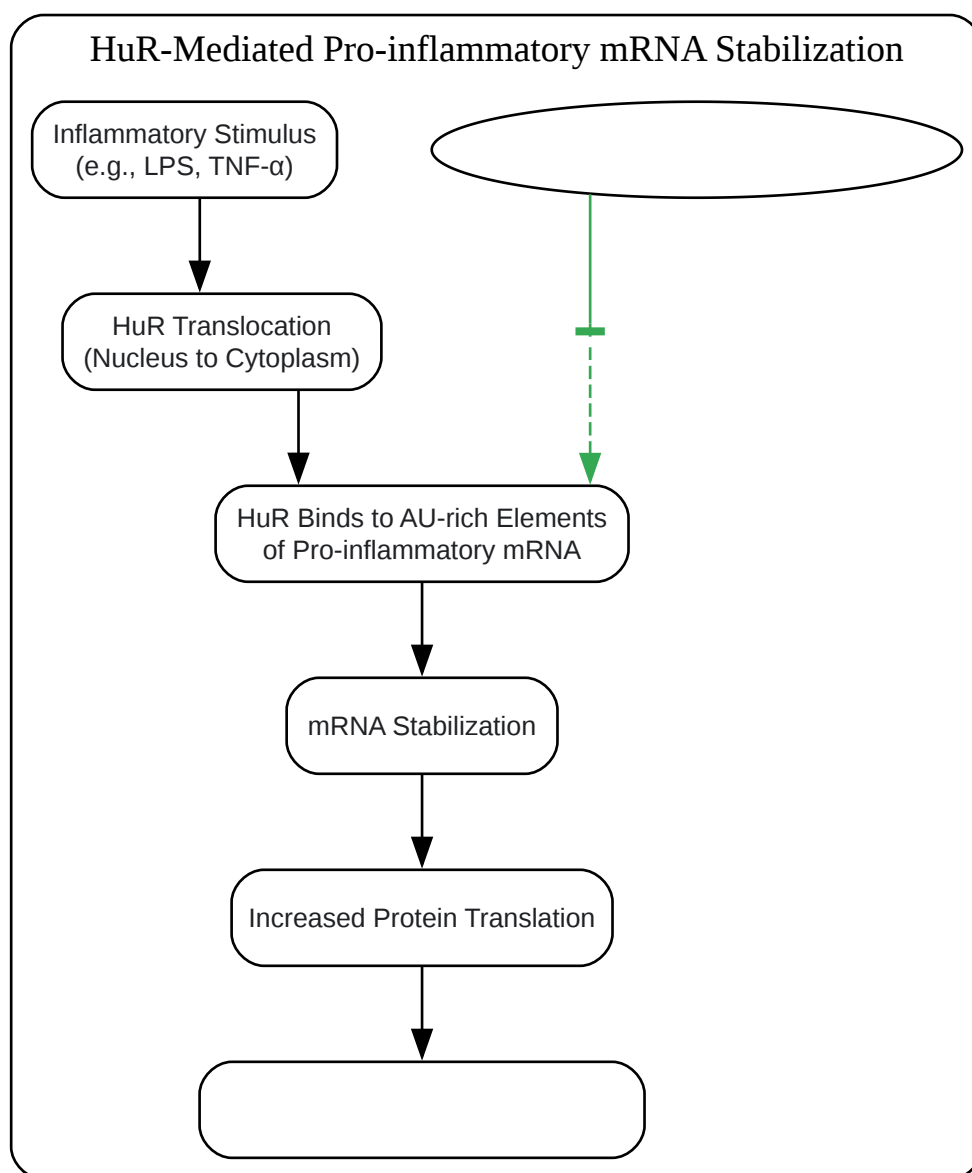
Part 3: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Methoxy-phenyl oxime derivatives and related methoxyphenolic compounds have shown potential as anti-inflammatory agents by modulating key signaling pathways.

Mechanism of Action: Post-transcriptional Regulation via HuR

A significant anti-inflammatory mechanism of methoxyphenolic compounds involves the RNA-binding protein HuR (Human antigen R).[5] HuR plays a crucial role in stabilizing the messenger RNA (mRNA) of pro-inflammatory cytokines such as TNF- α and various interleukins.[6][7] By binding to AU-rich elements in the 3'-untranslated region of these mRNAs, HuR prevents their degradation, leading to increased protein expression and a sustained inflammatory response.[8][9] Certain methoxyphenolic compounds have been found to inhibit the binding of HuR to these target mRNAs, leading to their destabilization and subsequent degradation.[5] This post-transcriptional downregulation of pro-inflammatory mediators represents a novel and targeted approach to controlling inflammation.

HuR-Mediated mRNA Stabilization Pathway



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Caption: Methoxy-phenyl oxime derivatives can potentially inhibit the binding of HuR to pro-inflammatory mRNA, leading to its degradation and a dampened inflammatory response.

Experimental Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of these compounds can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells, such as macrophages.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

- Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
- Compound Pre-treatment: Pre-treat the cells with various concentrations of the methoxy-phenyl oxime derivatives for 1-2 hours.
- Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for 24 hours.
- Griess Assay: Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent.
- Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration and determine the IC₅₀ value.

Quantitative Data: In Vitro Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of some methoxyphenolic compounds.

Compound	Assay	IC50 (μM)	Reference
Diapocynin	Inhibition of various inflammatory mediators	20.3	[5]
Resveratrol	Inhibition of various inflammatory mediators	42.7	[5]
2-methoxyhydroquinone	Inhibition of various inflammatory mediators	64.3	[5]
Apocynin	Inhibition of various inflammatory mediators	146.6	[5]
4-amino-2-methoxyphenol	Inhibition of various inflammatory mediators	410	[5]
Azo-azomethine based oxime derivative (a)	Protein denaturation inhibition	46.76	[4]
Azo-azomethine based oxime derivative (b)	Protein denaturation inhibition	55.77	[4]
1-(2-Methoxyphenyl)-3-(1,3-dioxoisindolin-2-yl)urea	Antioxidant activity	15.99 ± 0.10	[10]
1-(4-Methoxyphenyl)-3-(1,3-dioxoisindolin-2-yl)urea	Antioxidant activity	16.05 ± 0.15	[10]

Part 4: Synthesis of Methoxy-Phenyl Oxime Derivatives

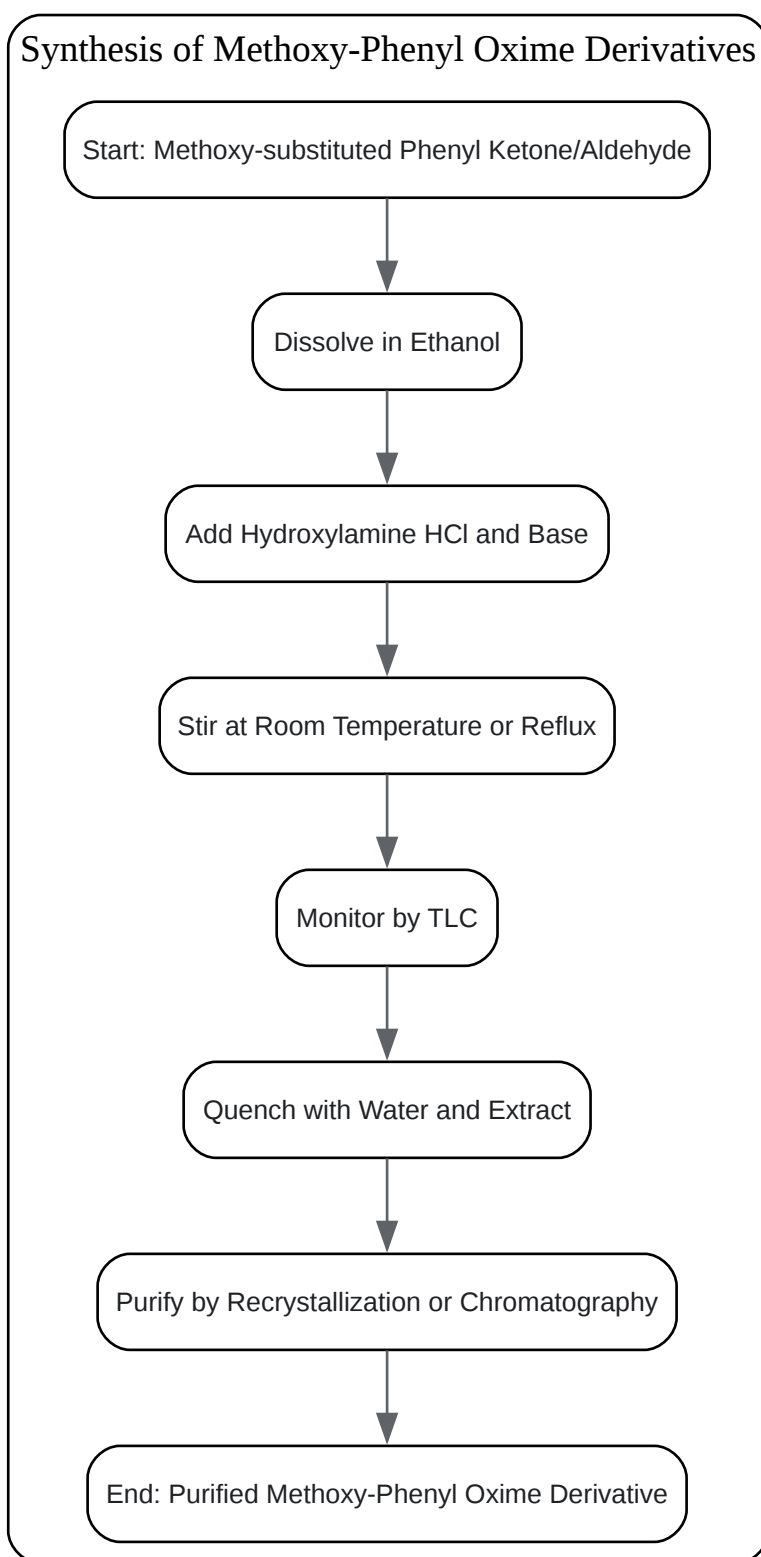
The synthesis of methoxy-phenyl oxime derivatives is typically achieved through a straightforward condensation reaction between a methoxy-substituted phenyl ketone or aldehyde and hydroxylamine hydrochloride.

Experimental Protocol: General Synthesis of Methoxy-Phenyl Oximes

- **Reactant Dissolution:** Dissolve the methoxy-substituted acetophenone or benzaldehyde (1 equivalent) in a suitable solvent such as ethanol.
- **Addition of Hydroxylamine:** Add hydroxylamine hydrochloride (1.5 equivalents) and a base, such as pyridine or sodium acetate (2 equivalents), to the solution.
- **Reaction:** Stir the reaction mixture at room temperature or under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Synthesis Workflow

Synthesis of Methoxy-Phenyl Oxime Derivatives



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Caption: A general workflow for the synthesis of methoxy-phenyl oxime derivatives.

Conclusion and Future Directions

Methoxy-phenyl oxime derivatives represent a versatile and promising class of compounds with a wide range of potential biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. Future research should focus on synthesizing and screening a broader library of these derivatives to establish comprehensive structure-activity relationships. Elucidating the precise molecular targets and signaling pathways involved in their biological effects will be crucial for optimizing their therapeutic potential. Furthermore, *in vivo* studies are necessary to evaluate their efficacy, pharmacokinetics, and safety profiles in preclinical models. The continued exploration of methoxy-phenyl oximes holds significant promise for the development of novel and effective therapeutic agents for a variety of diseases.

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